2,5-Dimethylbenzyl azide
Overview
Description
2,5-Dimethylbenzyl azide is an organic compound that contains an azide functional group attached to a benzyl ring with two methyl groups at the 2 and 5 positions
Mechanism of Action
Target of Action
The primary target of 2,5-Dimethylbenzyl azide is the formation of carbon-nitrogen bonds in nucleophilic substitution reactions . The azide ion, which is the conjugate base of hydrazoic acid, is an extremely good nucleophile . It is more nucleophilic than any amine, making it highly efficient in forming C-N bonds .
Mode of Action
This compound interacts with its targets through nucleophilic substitution reactions . In these reactions, primary and secondary alkyl halides and sulfonates are readily displaced by the azide ion, resulting in alkyl azides . This interaction results in the formation of new C-N bonds, which are crucial for various biochemical processes .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of C-N bonds. The azide ion serves as a “masked” amine . When treated with a reducing agent, organic azides can be reduced to primary amines, liberating nitrogen in the process . This makes for a very useful route to primary amines from alkyl halides .
Pharmacokinetics
The pharmacokinetics of this compound, like other chemical compounds, involves absorption, distribution, metabolism, and elimination (ADME) . The compound’s bioavailability is influenced by these processes.
Result of Action
The result of the action of this compound is the formation of new C-N bonds through nucleophilic substitution reactions . This leads to the production of alkyl azides and, upon reduction, primary amines . These products play crucial roles in various biochemical processes.
Biochemical Analysis
Biochemical Properties
2,5-Dimethylbenzyl azide plays a significant role in biochemical reactions, particularly in the field of bioorthogonal chemistry. It is known to interact with various enzymes and proteins through azide-alkyne cycloaddition reactions, also known as “click chemistry.” This reaction is catalyzed by copper(I) ions and is highly specific and efficient. The compound can be used to label biomolecules, enabling the study of protein interactions, cellular processes, and metabolic pathways. Additionally, this compound can interact with nucleophiles, leading to the formation of stable triazole linkages .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying proteins involved in these pathways through covalent attachment. This modification can alter the activity of enzymes and receptors, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit or activate specific signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The azide group in the compound acts as a nucleophile, attacking electrophilic centers in biomolecules. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules. The resulting modifications can inhibit or activate enzymatic activity, alter protein-protein interactions, and influence gene expression. The compound’s ability to form stable triazole linkages through click chemistry is particularly useful for studying molecular interactions and pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can be used to study specific biochemical pathways without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response. Toxicity studies have shown that high doses can lead to adverse effects, including organ damage and systemic toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s ability to form stable triazole linkages also plays a role in its metabolic fate, as these linkages can alter the activity of metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular size. Studies have shown that this compound can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s ability to form covalent bonds with proteins also allows it to be used as a tool for studying subcellular localization and protein trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethylbenzyl azide can be synthesized through several methods. One common approach involves the nucleophilic substitution of a benzyl halide with sodium azide. For example, 2,5-dimethylbenzyl chloride can be reacted with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous-flow processes and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylbenzyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzyl ring.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts with alkynes in a suitable solvent.
Major Products Formed
Substitution: Formation of benzyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
2,5-Dimethylbenzyl azide has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocycles and other complex molecules.
Materials Science: Employed in the preparation of polymers and materials with specific properties.
Pharmaceuticals: Utilized in the development of drug candidates and bioactive molecules.
Chemical Biology: Used in bioorthogonal chemistry for labeling and imaging studies.
Comparison with Similar Compounds
Similar Compounds
Benzyl azide: Lacks the methyl groups at the 2 and 5 positions.
2,4-Dimethylbenzyl azide: Has methyl groups at the 2 and 4 positions instead of 2 and 5.
3,5-Dimethylbenzyl azide: Has methyl groups at the 3 and 5 positions.
Uniqueness
2,5-Dimethylbenzyl azide is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. The presence of methyl groups can also affect the compound’s physical properties and its interactions in biological systems .
Properties
IUPAC Name |
2-(azidomethyl)-1,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7-3-4-8(2)9(5-7)6-11-12-10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQRLULGOIIXCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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